molecular formula C10H17BrO3 B12540651 Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate CAS No. 651726-02-2

Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate

Cat. No.: B12540651
CAS No.: 651726-02-2
M. Wt: 265.14 g/mol
InChI Key: BZVWXVRKIJAFAP-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate is an organic compound with the molecular formula C10H17BrO3. It is a brominated ester that features a ketone group, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2,2-dimethyl-3-oxohexanoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.

    Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the ketone group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the ketone group can undergo reduction or oxidation, leading to the formation of different products.

Comparison with Similar Compounds

Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate can be compared with similar compounds such as:

    Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate: Similar structure but with a shorter carbon chain.

    Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate: Even shorter carbon chain, leading to different reactivity and properties.

    Ethyl 4-bromo-2,2,4-trimethyl-3-oxopentanoate: Contains an additional methyl group, affecting its steric and electronic properties.

These similar compounds highlight the unique reactivity and applications of this compound due to its specific structure and functional groups.

Properties

CAS No.

651726-02-2

Molecular Formula

C10H17BrO3

Molecular Weight

265.14 g/mol

IUPAC Name

ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate

InChI

InChI=1S/C10H17BrO3/c1-5-7(11)8(12)10(3,4)9(13)14-6-2/h7H,5-6H2,1-4H3

InChI Key

BZVWXVRKIJAFAP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C(C)(C)C(=O)OCC)Br

Origin of Product

United States

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